molecular formula C12H19NO4S B4414512 4-ethoxy-N-(1-methoxypropan-2-yl)benzenesulfonamide

4-ethoxy-N-(1-methoxypropan-2-yl)benzenesulfonamide

Cat. No.: B4414512
M. Wt: 273.35 g/mol
InChI Key: YINSAELHVGVKSS-UHFFFAOYSA-N
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Description

4-ethoxy-N-(1-methoxypropan-2-yl)benzenesulfonamide is an organic compound with a complex structure that includes both ethoxy and methoxy functional groups attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(1-methoxypropan-2-yl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the sulfonation of ethoxybenzene followed by the introduction of the methoxy-1-methylethyl group through a series of substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(1-methoxypropan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amines.

Scientific Research Applications

4-ethoxy-N-(1-methoxypropan-2-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-ethoxy-N-(1-methoxypropan-2-yl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are modulated by the compound’s functional groups. The pathways involved can vary depending on the specific application, but often include inhibition or activation of biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxybenzenesulfonamide
  • N-(2-methoxy-1-methylethyl)benzenesulfonamide
  • 4-methoxy-N-(2-methoxy-1-methylethyl)benzenesulfonamide

Uniqueness

4-ethoxy-N-(1-methoxypropan-2-yl)benzenesulfonamide is unique due to the presence of both ethoxy and methoxy groups, which can influence its chemical reactivity and biological activity. This combination of functional groups can lead to distinct properties and applications compared to similar compounds.

Properties

IUPAC Name

4-ethoxy-N-(1-methoxypropan-2-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4S/c1-4-17-11-5-7-12(8-6-11)18(14,15)13-10(2)9-16-3/h5-8,10,13H,4,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YINSAELHVGVKSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC(C)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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